N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide
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Overview
Description
N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a chloro and methoxy substitution on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2,2-dimethoxyethylamine in the presence of an oxalyl chloride or similar coupling agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)urea: Similar structure but with a urea linkage instead of an oxamide.
N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)carbamate: Contains a carbamate group instead of an oxamide.
N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)amide: Features an amide linkage.
Uniqueness
N’-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The oxamide linkage also imparts distinct properties compared to similar compounds with different linkages.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5/c1-19-10-5-4-8(6-9(10)14)16-13(18)12(17)15-7-11(20-2)21-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAAAHVRMWSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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